Bhpedp

説明

Bhpedp, also known as 1-(4-bromo-2,5-dimethoxyphenyl)-2-(ethylamino)propan-1-one, is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bhpedp typically involves the following steps:

Bromination: The starting material, 2,5-dimethoxyphenylacetone, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenylacetone.

Reductive Amination: The brominated intermediate is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Bhpedp undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of secondary amines or alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 4-bromo-2,5-dimethoxyphenylacetic acid.

Reduction: Formation of 1-(4-bromo-2,5-dimethoxyphenyl)-2-(ethylamino)propan-1-ol.

Substitution: Formation of 1-(4-methoxy-2,5-dimethoxyphenyl)-2-(ethylamino)propan-1-one.

科学的研究の応用

Bhpedp has been studied for various scientific research applications, including:

Neuroscience: Investigating its effects on neurotransmitter release and reuptake, particularly dopamine and serotonin.

Pharmacology: Studying its potential as a psychoactive substance and its interaction with various receptors in the brain.

Medicinal Chemistry: Exploring its structure-activity relationship to design new therapeutic agents.

Toxicology: Assessing its toxicity and potential adverse effects on human health.

作用機序

Bhpedp exerts its effects primarily by interacting with the central nervous system. It acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the postsynaptic receptors. The exact molecular targets and pathways involved include the dopamine transporter, serotonin transporter, and norepinephrine transporter.

類似化合物との比較

Bhpedp is structurally similar to other substituted cathinones such as:

Methcathinone: Known for its stimulant effects, but this compound has a different substitution pattern on the aromatic ring.

Mephedrone: Another psychoactive compound with a similar core structure but different substituents.

Ethylone: Shares the ethylamino group but differs in the position and type of substituents on the aromatic ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its pharmacological properties and potency. The presence of the bromine atom and the methoxy groups on the aromatic ring contribute to its distinct chemical behavior and interaction with biological targets.

生物活性

Bhpedp (Chemical Abstracts Service Number: 142760-38-1) is a compound that has garnered attention in scientific research due to its biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of this compound's mechanisms of action, biological effects, and relevant case studies.

This compound primarily interacts with the central nervous system (CNS) by modulating neurotransmitter systems. Its biological activity is characterized by:

- Stimulation of Neurotransmitter Release : this compound increases the release of key neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced neuronal activity.

- Interaction with Monoamine Transporters : The compound acts on monoamine transporters and receptors, which are critical for its psychoactive effects. This interaction is similar to other substituted cathinones but exhibits unique properties that differentiate it from compounds like methcathinone and methylone.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Psychoactive Properties : this compound has been studied for its stimulant effects, making it a potential candidate for therapeutic applications in conditions such as depression and attention deficit hyperactivity disorder (ADHD).

- Neuropharmacological Applications : Research indicates that this compound may serve as a model compound for developing new psychoactive substances aimed at treating various neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights this compound's distinct characteristics relative to other psychoactive compounds:

| Compound | Duration of Action | Affinity for Dopamine Transporters | Unique Features |

|---|---|---|---|

| This compound | Moderate | Moderate | Unique interaction profile with neurotransmitters |

| Methcathinone | Long | Lower | Different metabolic profile |

| Methylone | Short | Higher | More pronounced stimulant effects |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, contributing valuable insights into its potential applications:

-

Neurotransmitter Release Study :

- A study investigating the effects of this compound on neurotransmitter release demonstrated significant increases in dopamine levels in vitro. This finding supports the hypothesis that this compound functions as a CNS stimulant.

-

Behavioral Assessment in Animal Models :

- In behavioral assays using rodent models, this compound administration resulted in increased locomotor activity, indicating stimulant-like effects. These results align with its proposed mechanism of action involving dopaminergic pathways.

-

Comparative Pharmacology :

- Research comparing this compound to other substituted cathinones revealed that while it shares some similarities with methcathinone and methylone, its unique structural features lead to distinct pharmacological profiles and effects on behavior.

特性

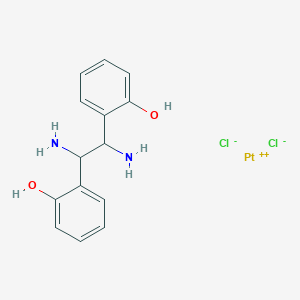

IUPAC Name |

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFDXWRYNQKTML-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142760-38-1, 138230-33-8 | |

| Record name | Platinum, dichloro[2,2′-[1,2-di(amino-κN)-1,2-ethanediyl]bis[phenol]]-, [SP-4-2-[R-(R*,R*)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142760-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2-Bis(2-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142760381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。